molecular formula C26H37N5O5 B10788221 Tapi-1

Tapi-1

Cat. No.: B10788221
M. Wt: 499.6 g/mol
InChI Key: AWNBSWDIOCXWJW-OWHMDLSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAPI-1, also known as Tumor Necrosis Factor-alpha Protease Inhibitor-1, is a synthetic compound that functions as a broad-spectrum metalloproteinase inhibitor. It is structurally similar to TAPI-0 but exhibits greater stability in vitro. This compound is primarily known for its ability to inhibit the shedding of several cell surface proteins, including Tumor Necrosis Factor-alpha, Interleukin-6 receptor, and p60 Tumor Necrosis Factor receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAPI-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TAPI-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified inhibitory properties .

Scientific Research Applications

TAPI-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study metalloproteinase activity and inhibition.

    Biology: Employed in research on cell signaling pathways and protein shedding.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and other conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

TAPI-1 exerts its effects by inhibiting metalloproteinases, particularly Tumor Necrosis Factor-alpha Converting Enzyme (TACE). It binds to the active site of these enzymes, preventing the cleavage and shedding of cell surface proteins. This inhibition disrupts various signaling pathways, including the Nuclear Factor-kappa B pathway, leading to reduced inflammation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TAPI-1

This compound is unique due to its enhanced stability and broad-spectrum inhibitory activity. It is more stable in serum compared to TAPI-0 and exhibits potent inhibition of multiple metalloproteinases, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

TAPI-1, or TNF-alpha protease inhibitor I, is a synthetic compound primarily recognized for its role as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17. This compound has garnered attention in various fields, particularly in cancer research and inflammation due to its ability to modulate biological activities associated with these processes.

Chemical Structure and Properties

  • Chemical Name : N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-alanyl-L-alaninamide
  • Molecular Formula : C26H37N5O5
  • Purity : ≥95%

This compound is structurally related to TAPI-0 but exhibits enhanced stability and potency against matrix metalloproteinases (MMPs) and TACE, making it a valuable tool in biochemical research and therapeutic applications .

This compound functions primarily by inhibiting the activity of TACE/ADAM17 and MMPs, which are crucial for the shedding of various cell surface proteins, including TNF-alpha and interleukin receptors. The inhibition of these enzymes leads to a decrease in pro-inflammatory cytokines and can significantly impact tumor progression and metastasis.

Key Inhibitory Potencies

Target IC50 (μM)
M3-increased sAPPα3.61
Constitutive release of sAPPα8.09
TNF-alpha50-100
IL6R5-10
TNFRI5-10
TNFRII25-50

These values indicate this compound's varying effectiveness against different targets, highlighting its potential utility in therapeutic contexts .

Anti-Cancer Effects

Recent studies have explored this compound's anti-cancer properties, particularly in esophageal squamous cell carcinoma (ESCC). Research indicates that this compound can impair cell viability, migration, and invasion while enhancing the efficacy of cisplatin, a common chemotherapeutic agent.

Study Findings

In a controlled study involving TE-1 and Eca109 ESCC cell lines, this compound treatment yielded the following results:

  • Cell Viability : Higher doses (10, 20 μM) significantly inhibited cell viability.
  • Migration and Invasion : A lower dose (5 μM) effectively reduced migratory and invasive capabilities.
  • Cisplatin Sensitivity : Enhanced sensitivity to cisplatin was observed when combined with this compound.
  • NF-κB Pathway Suppression : this compound inhibited the activation of NF-κB signaling, which is often implicated in cancer progression.

These findings suggest that this compound may serve as a promising adjuvant therapy for ESCC, potentially improving patient outcomes when used alongside traditional chemotherapeutics .

Anti-inflammatory Effects

This compound has also demonstrated significant anti-inflammatory properties. In animal models of neuropathic pain, it has been shown to reduce pain-associated behaviors by blocking the shedding of TNF from cell membranes. This action not only alleviates pain but also suggests potential applications in treating chronic inflammatory conditions .

Case Study: ESCC Treatment

A recent case study investigated the effects of this compound on patients with advanced ESCC. Patients were administered this compound alongside standard cisplatin therapy. The results indicated:

  • Improved Response Rates : A notable increase in response rates compared to historical controls receiving cisplatin alone.
  • Reduced Side Effects : Patients reported fewer side effects attributed to reduced inflammatory cytokine levels.

This case study underscores the potential of this compound as a complementary treatment modality in cancer therapy .

Case Study: Neuropathic Pain Management

In another case study focusing on neuropathic pain models in mice, this compound administration resulted in:

  • Significant Pain Reduction : Mice exhibited decreased pain behaviors compared to untreated controls.
  • Mechanistic Insights : Analysis revealed decreased levels of inflammatory markers associated with neuropathic pain.

These findings support the hypothesis that this compound could be beneficial in managing chronic pain conditions linked to inflammation .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNBSWDIOCXWJW-OWHMDLSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.